molecular formula C22H27BrO4 B14039932 tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate

tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate

Cat. No.: B14039932
M. Wt: 435.4 g/mol
InChI Key: YPWMGPZJEXEBQD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a brominated benzyl ether, and a hydroxypropan-2-yl substituent. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a benzyl ether, followed by esterification with tert-butyl bromoacetate. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate, and catalysts like Amberlyst 15, a strong acidic cation exchange resin .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of robust catalysts and efficient separation techniques, such as distillation and chromatography, are crucial in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzyl ethers, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The brominated benzyl ether moiety can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(2-((3-bromo-5-(2-hydroxypropan-2-yl)benzyl)oxy)phenyl)acetate is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it valuable in the synthesis of complex molecules and in various research applications .

Properties

Molecular Formula

C22H27BrO4

Molecular Weight

435.4 g/mol

IUPAC Name

tert-butyl 2-[2-[[3-bromo-5-(2-hydroxypropan-2-yl)phenyl]methoxy]phenyl]acetate

InChI

InChI=1S/C22H27BrO4/c1-21(2,3)27-20(24)12-16-8-6-7-9-19(16)26-14-15-10-17(22(4,5)25)13-18(23)11-15/h6-11,13,25H,12,14H2,1-5H3

InChI Key

YPWMGPZJEXEBQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)Br)C(C)(C)O

Origin of Product

United States

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